Cryptophan A
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Overview
Description
Cryptophan A is a member of the cryptophane family, which are organic supramolecular compounds known for their ability to encapsulate small molecules. This compound was first synthesized by André Collet and Jacqueline Gabard in 1981 using a template-directed synthesis method . The structure of cryptophane A consists of two cyclotribenzylene units connected by three linkers, forming a cage-like structure that can encapsulate various guest molecules .
Preparation Methods
Cryptophan A can be synthesized using several methods, including the template method and the two-step method. The template method involves the use of a template molecule to guide the formation of the cryptophane structure. For example, cryptophane A can be synthesized by reacting cyclotribenzylene with a suitable linker in the presence of a template molecule . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature
Chemical Reactions Analysis
Cryptophan A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . For example, the oxidation of cryptophane A with potassium permanganate can yield a variety of oxidized products, depending on the reaction conditions . Substitution reactions can also be carried out on cryptophane A by reacting it with suitable nucleophiles or electrophiles .
Scientific Research Applications
Cryptophan A has a wide range of scientific research applications due to its unique ability to encapsulate small molecules. In chemistry, it is used as a molecular container to study host-guest interactions and to carry out reactions that are difficult to perform under normal conditions . In biology and medicine, cryptophane A is used as a biosensor for detecting small molecules and ions, as well as for magnetic resonance imaging (MRI) applications . This compound can also be functionalized with various groups to enhance its binding properties and to target specific biological molecules . In industry, cryptophane A is being explored for its potential use in hydrogen storage and as a catalyst for chemical reactions .
Mechanism of Action
The mechanism of action of cryptophane A involves the encapsulation of guest molecules within its cage-like structure. The encapsulation process is driven by non-covalent interactions such as van der Waals forces, hydrogen bonding, and π-π interactions . The molecular targets of cryptophane A include small neutral molecules, cations, and anions . The encapsulation of guest molecules can lead to changes in their chemical reactivity and physical properties, making cryptophane A a valuable tool for studying molecular recognition and host-guest chemistry .
Comparison with Similar Compounds
Cryptophan A is unique among cryptophanes due to its high affinity for certain guest molecules, such as xenon and methane . Similar compounds include other cryptophanes, such as cryptophane B and cryptophane E, which have different linker structures and binding properties . Cucurbiturils and calixarenes are other classes of supramolecular compounds that share some similarities with cryptophanes, but they have different structural features and encapsulation properties . This compound’s ability to form stable complexes with a wide range of guest molecules makes it a versatile and valuable compound in supramolecular chemistry .
Properties
Molecular Formula |
C54H54O12 |
---|---|
Molecular Weight |
895 g/mol |
IUPAC Name |
2,9,16,23,30,37-hexamethoxy-11,14,32,35,43,46-hexaoxadecacyclo[22.18.4.37,36.318,31.16,10.115,19.04,41.021,26.028,51.039,48]tetrapentaconta-1,3,6(54),7,9,15,17,19(53),21,23,25,28,30,36,38,41,47,50-octadecaene |
InChI |
InChI=1S/C54H54O12/c1-55-43-19-31-13-38-26-50-45(57-3)21-33(38)15-39-27-52-44(56-2)20-32(39)14-37(31)25-49(43)61-7-8-62-51-28-40-16-35-23-47(59-5)54(66-12-11-64-52)30-42(35)18-36-24-48(60-6)53(65-10-9-63-50)29-41(36)17-34(40)22-46(51)58-4/h19-30H,7-18H2,1-6H3 |
InChI Key |
JTGRGVHZSMTDPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C3CC4=CC(=C5C=C4CC6=CC(=C(C=C6CC3=C1)OCCOC7=C(C=C8CC9=CC(=C(C=C9CC1=CC(=C(C=C1CC8=C7)OC)OCCO2)OC)OCCO5)OC)OC)OC |
Synonyms |
cryptophane A cryptophane-A |
Origin of Product |
United States |
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